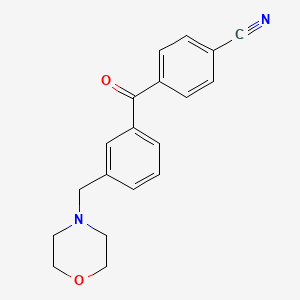
4-(2-Chlorophenyl)-2-methyl-1-butene
Overview
Description
4-(2-Chlorophenyl)-2-methyl-1-butene, also known as 4-CMB, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in most organic solvents. In the laboratory, 4-CMB is most commonly used as a reagent for organic synthesis reactions, as well as for the study of biochemical and physiological effects.
Scientific Research Applications
Photochemical Generation and Reactivity
The study of the photochemistry of chlorophenols, including compounds structurally related to 4-(2-Chlorophenyl)-2-methyl-1-butene, demonstrates their potential for generating aryl cations through photogeneration. These cations can react with pi nucleophiles, leading to the formation of arylated products. This pathway offers insights into the utilization of chlorophenols in synthesizing complex organic compounds via photochemical reactions (Protti et al., 2004).
Sunlight Photocatalysis
The synthesis of CuS nanoparticles from reactions involving copper hydroxy dodecylsulfate and thiourea under microwave irradiation has been shown to yield materials with significant photocatalytic activity. These materials are effective in degrading pollutants like methylene blue, methyl orange, and 4-chlorophenol under natural sunlight, highlighting the potential application of such processes in environmental remediation and the development of efficient photocatalysts (Nethravathi et al., 2019).
Electrochemical Preparations
The electrooxidative double ene-type chlorination of certain precursors has led to the synthesis of compounds like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This method showcases an approach for the selective preparation of functionalized molecules, which could be applied in various synthetic pathways and materials science (Uneyama et al., 1983).
Luminescence Sensing and Pesticide Removal
The development of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate demonstrates their effectiveness as luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI). Additionally, these MOFs show promise in trapping pesticides, suggesting their application in environmental monitoring and pollution control (Zhao et al., 2017).
Kinetic Studies of Catalyzed Methylation Reactions
Research into the methylation of ethene, propene, and butene by methanol over H-ZSM-5 catalysts provides valuable kinetic data for understanding the methanol-to-hydrocarbons process. These studies contribute to the optimization of catalytic processes for the production of hydrocarbons, offering insights into the industrial application of methylation reactions in producing valuable chemical feedstocks (Van Speybroeck et al., 2011).
properties
IUPAC Name |
1-chloro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJYXGPQJGJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641109 | |
| Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-methyl-1-butene | |
CAS RN |
731772-03-5 | |
| Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




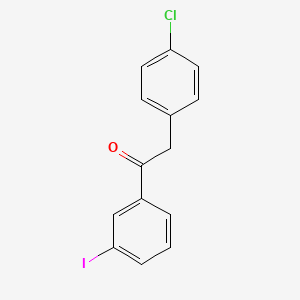
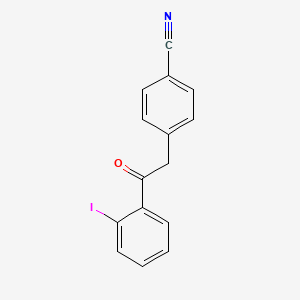

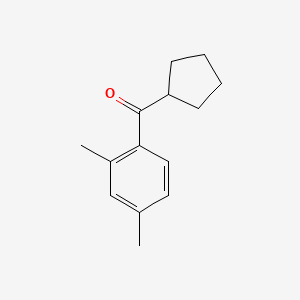
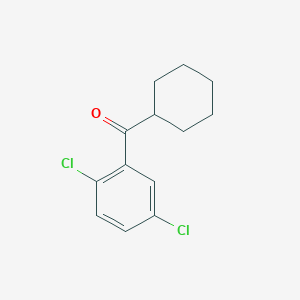
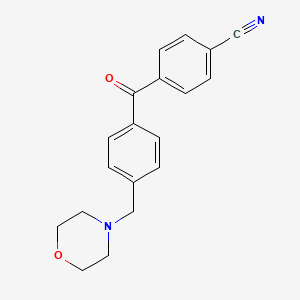
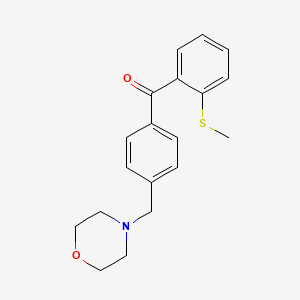
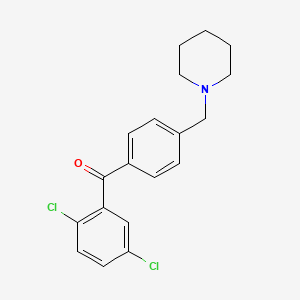
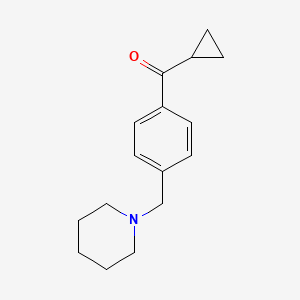
![4-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613254.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)
